
3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
Overview
Description
3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C9H12BNO4. This compound is notable for its unique structure, which includes a phenyl ring substituted with a boronic acid group and a dimethylhydroxylaminocarbonyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid typically involves the reaction of 3-bromophenylboronic acid with N,O-dimethylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography, can be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding boronic alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid, with the reactions conducted under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Boronic alcohol.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Drug Delivery Systems
pH-Responsive Nano-Drug Delivery
One of the most notable applications of phenylboronic acid derivatives, including 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid, is in the development of pH-responsive nano-drug delivery systems. These systems can selectively release therapeutic agents in acidic environments, such as those found in tumor tissues.
- Study Overview : A study developed a phenylboronic acid/ester-based pH-responsive nano-drug delivery system that enhances the therapeutic effect of anticancer drugs like Paclitaxel (PTX). The system utilized hydrophobic polyesters with multiple phenylboronic acid groups which self-assembled into nanoparticles.
- Findings : The resulting PTX-loaded nanoparticles demonstrated excellent encapsulation efficiency and pH-triggered drug release, significantly improving pharmacokinetics and reducing systemic toxicity in both in vitro and in vivo models .
Parameter | Value |
---|---|
Drug Loaded | Paclitaxel |
Encapsulation Efficiency | High |
Release Mechanism | pH-Triggered |
Application | Cancer Therapy |
Biosensing Applications
Glucose Sensing
Phenylboronic acids are known for their ability to bind to diols, making them useful in biosensing applications, particularly for glucose detection.
- Mechanism : The binding of phenylboronic acid to glucose leads to a change in the physical properties of the sensor, allowing for the quantification of glucose levels.
- Case Study : Research has shown that phenylboronic acid derivatives can be integrated into sensor designs to enhance selectivity and sensitivity towards glucose, providing a potential platform for diabetes monitoring .
Parameter | Value |
---|---|
Target Molecule | Glucose |
Detection Method | Optical/Bioelectronic |
Sensitivity | High |
Gene Delivery Systems
CRISPR-Cas9 Delivery
The use of phenylboronic acid-functionalized polymers has been explored for the oral delivery of CRISPR-Cas9 components.
- Study Overview : A series of phenylboronic acid-functionalized chitosan-polyethylenimine polymers were developed for effective oral CRISPR delivery. These polymers exhibited enhanced stability and mucus penetration.
- Findings : The optimized formulation showed significant efficacy in gene editing while maintaining low cytotoxicity, indicating the potential for patient-compliant therapies .
Parameter | Value |
---|---|
Delivery System | Chitosan-Polyethylenimine |
Target | CRISPR-Cas9 Components |
Efficacy | High |
Antimicrobial Applications
Research into the antimicrobial properties of phenylboronic acids has revealed potential applications in treating bacterial infections.
- Study Findings : Investigations have shown that certain phenylboronic acid derivatives exhibit antibacterial activity against strains such as Escherichia coli and Bacillus cereus. However, the specific efficacy varies based on structural modifications .
Microorganism | Activity Level |
---|---|
Escherichia coli | Moderate |
Bacillus cereus | Low |
Mechanism of Action
The mechanism of action of 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid involves its interaction with molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the dimethylhydroxylaminocarbonyl group, making it less versatile in certain chemical reactions.
3-(N-Methylhydroxylaminocarbonyl)phenylboronic acid: Similar structure but with only one methyl group on the hydroxylamine moiety.
4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid: The dimethylhydroxylaminocarbonyl group is positioned at the para position instead of the meta position.
Uniqueness
3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the boronic acid and dimethylhydroxylaminocarbonyl groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Biological Activity
Overview
3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This compound is characterized by its ability to interact with various biological targets, including enzymes and receptors, which can lead to significant biochemical effects.
The biological activity of this compound primarily stems from its capacity to form reversible covalent bonds with diols and other nucleophilic groups. This interaction is crucial for its role in inhibiting certain enzymes and modulating receptor activities. The specific mechanism involves:
- Boronate Ester Formation : The compound can form boronate esters with cis-diols, which is a key feature that underlies its biological effects.
- Enzyme Inhibition : It has been shown to inhibit enzymes such as glycosidases and proteases, which are vital for various cellular processes.
- Receptor Modulation : Its ability to bind to receptors can influence signal transduction pathways, potentially leading to therapeutic effects in diseases such as cancer.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For example, it has been evaluated in various cancer cell lines, demonstrating significant cytotoxicity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-468 (TNBC) | 0.5 | DNA cross-linking via nitrogen mustard activation |
HeLa | 1.2 | Enzyme inhibition leading to apoptosis |
A549 (Lung cancer) | 0.8 | Disruption of metabolic pathways |
Case Studies
-
Triple-Negative Breast Cancer (TNBC) :
- In a study involving TNBC-derived tumors, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The compound's mechanism involved the activation of prodrugs that formed DNA cross-links, leading to enhanced cytotoxicity against cancer cells.
-
Impact on Gene Expression :
- Treatment with this compound has been associated with the upregulation of tumor suppressor genes such as p53 and p21, indicating a transcriptional mechanism that supports reduced tumor growth and enhanced apoptosis in cancer cells.
Comparative Analysis with Other Boronic Acids
To better understand the unique properties of this compound, it is useful to compare it with other related boronic acids:
Compound | pKa | Biological Activity |
---|---|---|
3-Nitrophenylboronic Acid (3-NBA) | 7.2 | High disruption of cellular structures |
Phenylboronic Acid (PBA) | 8.8 | Moderate effects on cellular integrity |
This compound | TBD | Potent anticancer activity through enzyme inhibition |
Properties
IUPAC Name |
[3-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c1-11(15-2)9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZAWDLXZOCCSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397406 | |
Record name | 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723281-57-0 | |
Record name | 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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